4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one
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Overview
Description
4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one is a heterocyclic compound that features a piperazine ring substituted with a brominated methylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one typically involves the following steps:
Bromination of 3-methylpyridine: The starting material, 3-methylpyridine, is brominated using bromine in the presence of a suitable catalyst to yield 5-bromo-3-methylpyridine.
Formation of Piperazine Derivative: The brominated product is then reacted with piperazine under controlled conditions to form the desired piperazine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent piperazine formation using continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Reduction: The compound can be reduced to remove the bromine atom or to modify the piperazine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include carboxylated derivatives.
Reduction: Products include dehalogenated or modified piperazine derivatives.
Scientific Research Applications
4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The brominated pyridine moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The piperazine ring provides structural stability and enhances binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Bromo-2-pyridinyl)piperazin-2-one
- 4-(3-Methyl-2-pyridinyl)piperazin-2-one
- 4-(5-Chloro-3-methylpyridin-2-yl)piperazin-2-one
Uniqueness
4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one is unique due to the presence of both a brominated pyridine and a piperazine ring, which confer distinct chemical reactivity and biological activity. The bromine atom enhances its potential as a synthetic intermediate and its ability to interact with biological targets.
Properties
IUPAC Name |
4-(5-bromo-3-methylpyridin-2-yl)piperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O/c1-7-4-8(11)5-13-10(7)14-3-2-12-9(15)6-14/h4-5H,2-3,6H2,1H3,(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJZKEIFKAEAQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N2CCNC(=O)C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901242119 |
Source
|
Record name | 4-(5-Bromo-3-methyl-2-pyridinyl)-2-piperazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901242119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219968-05-4 |
Source
|
Record name | 4-(5-Bromo-3-methyl-2-pyridinyl)-2-piperazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219968-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(5-Bromo-3-methyl-2-pyridinyl)-2-piperazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901242119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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